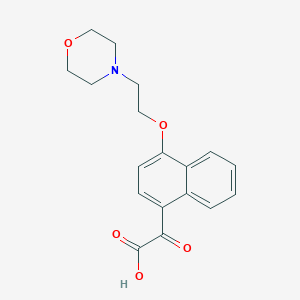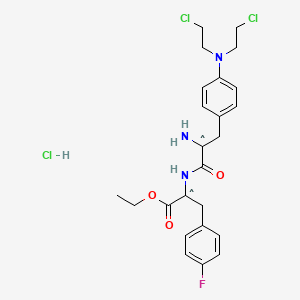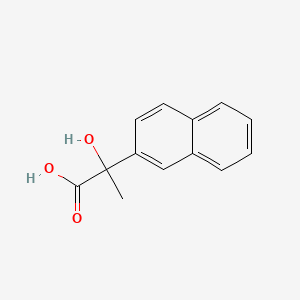
alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-1-naphthyl)propanoic acid is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxy group and a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxy-1-naphthyl)propanoic acid typically involves the reaction of 2-naphthol with a suitable propanoic acid derivative under controlled conditions. One common method is the Friedel-Crafts acylation of 2-naphthol with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-(2-Hydroxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols or aldehydes.
Substitution: Formation of naphthyl ethers or esters.
科学研究应用
3-(2-Hydroxy-1-naphthyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 3-(2-hydroxy-1-naphthyl)propanoic acid is largely dependent on its chemical structure. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, and modulate their activity .
相似化合物的比较
2-Hydroxy-1-naphthoic acid: Similar structure but lacks the propanoic acid moiety.
3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern on the naphthalene ring.
1-Naphthol: Lacks the propanoic acid group and has a simpler structure.
Uniqueness: 3-(2-Hydroxy-1-naphthyl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
76561-82-5 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
2-hydroxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15) |
InChI 键 |
KUJHPYMDWIIJDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


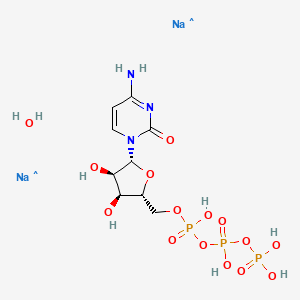
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B12349168.png)
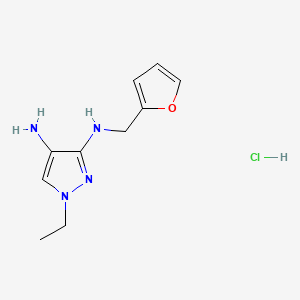
![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)

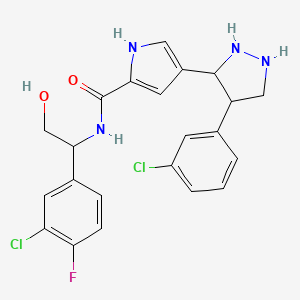
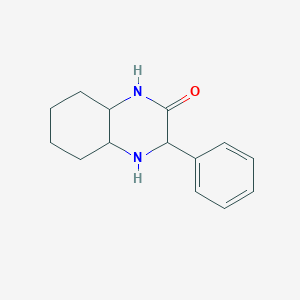
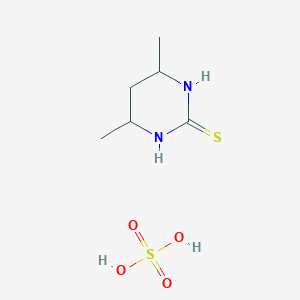
![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
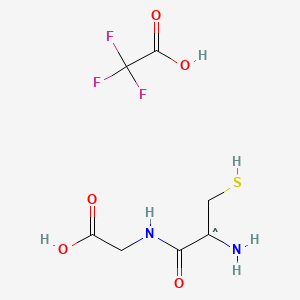
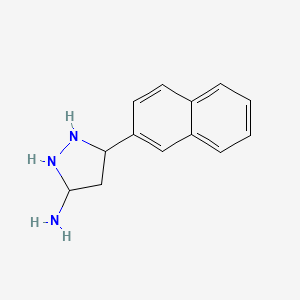
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
